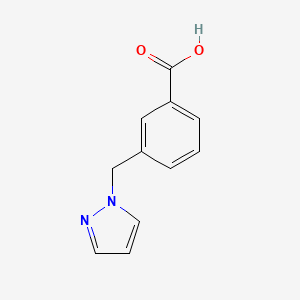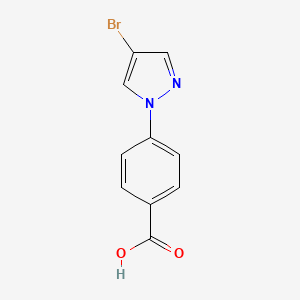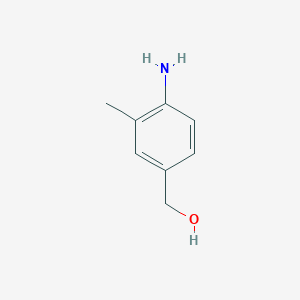
18-Brom-2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-Benzohexaoxacyclooctadecin
Übersicht
Beschreibung
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine is a useful research compound. Its molecular formula is C16H23BrO6 and its molecular weight is 391.25 g/mol. The purity is usually 95%.
The exact mass of the compound 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung
Diese Verbindung, auch bekannt als 4’-Bromobenzo-18-Krone-6, hat potentielle Anwendungen in der biomedizinischen Forschung aufgrund ihrer Fähigkeit als Komplexbildner für bestimmte Ionen zu fungieren . Ihre Struktur ermöglicht es ihr, selektiv an bestimmte Kationen zu binden, was bei der Entwicklung neuer Diagnostika oder bei der Untersuchung des Ionentransports in biologischen Systemen hilfreich sein kann.
Pharmazeutische Entwicklung
In der pharmazeutischen Industrie könnte die Kronenetherstruktur der Verbindung zur Entwicklung neuer Arzneistoff-Abgabesysteme genutzt werden . Kronenether sind bekannt dafür, stabile Komplexe mit verschiedenen Ionen zu bilden, die verwendet werden können, um therapeutische Wirkstoffe über Zellmembranen zu transportieren oder um instabile Verbindungen zu schützen, bis sie ihren Zielort im Körper erreichen.
Umweltwissenschaften
Das Bromatom, das in der Verbindung vorhanden ist, deutet darauf hin, dass sie in der Umweltwissenschaft verwendet werden könnte, um das Schicksal und den Transport von bromierten Verbindungen in der Umwelt zu untersuchen . Diese Studien sind entscheidend, um die Umweltbelastung durch bromierte Flammschutzmittel und andere verwandte Verbindungen zu verstehen.
Materialwissenschaften
In den Materialwissenschaften kann die Fähigkeit der Verbindung, Ionen zu binden, bei der Herstellung von ionenselektiven Membranen oder Sensoren genutzt werden . Diese Materialien finden in verschiedenen Technologien Anwendung, darunter Batterien, Brennstoffzellen und Geräte zur Umweltüberwachung.
Biotechnologie
Die Kronenether-Einheit der Verbindung kann funktionalisiert werden, um an Biomoleküle gebunden zu werden, wodurch sie für biotechnologische Anwendungen wie Protein-Engineering und molekulare Markierung nützlich ist . Dies kann bei der Verfolgung und Analyse von biologischen Prozessen oder bei der Entwicklung von Biosensoren helfen.
Analytische Chemie
In der analytischen Chemie kann 18-Brom-2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-Benzohexaoxacyclooctadecin als Reagenz oder Vorläufer bei der Synthese komplexerer Moleküle für den Einsatz in der chemischen Analyse verwendet werden . Seine selektiven Ion-Bindungseigenschaften machen es besonders nützlich in Chromatographie- und Massenspektrometrie-Techniken.
Eigenschaften
IUPAC Name |
20-bromo-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZIFBFFGIFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)Br)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370186 | |
| Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75460-28-5 | |
| Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromobenzo-18-crown 6-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine and its interaction with potassium chlorochromate?
A1: 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine acts as a macrocyclic ligand in the compound (18-bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine)potassium chlorotrioxochromate. The crystal structure analysis reveals that the potassium ion (K+) is coordinated by six oxygen atoms from the crown ether ring in an equatorial plane. Additionally, two oxygen atoms from two separate chlorochromate anions (CrClO3-) coordinate to the potassium ion axially []. This coordination forms a polymeric chain structure along the [] direction in the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)













